molecular formula C7H7BO4 B1351442 Benzo[d][1,3]dioxol-4-ylboronic acid CAS No. 361456-68-0

Benzo[d][1,3]dioxol-4-ylboronic acid

Cat. No. B1351442
M. Wt: 165.94 g/mol
InChI Key: BEIKNVAUEWMMAZ-UHFFFAOYSA-N
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Scientific Research Applications

Benzoxaboroles: A Derivative with Broad Applications

Benzoxaboroles, derivatives of phenylboronic acids such as Benzo[d][1,3]dioxol-4-ylboronic acid, have seen a resurgence in interest due to their exceptional properties and wide applications. Historically, some compounds in this class were described over 50 years ago, but most research into them has been conducted recently. Benzoxaboroles have been utilized as building blocks and protecting groups in organic synthesis. They also display biological activity and have been involved in clinical trials, underscoring their potential in drug development. Their ability to bind hydroxyl compounds allows them to act as molecular receptors for sugars and glycoconjugates, highlighting their versatility in chemical synthesis and potential therapeutic applications (Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009).

Therapeutic Applications

Benzoxaborole compounds have found a broad spectrum of applications in medicinal chemistry due to their physicochemical and drug-like properties. In the last decade, the use of the benzoxaborole moiety in compound design led to the discovery of new classes of anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents, as well as anti-inflammatory drugs. This versatility is underpinned by the unique mechanism of action related to the electron-deficient nature of the boron atom, making benzoxaboroles highly interesting for pharmaceutical development. Currently, two benzoxaborole derivatives are clinically used for treating onychomycosis and atopic dermatitis, with more compounds in various stages of clinical trials (Nocentini, Supuran, & Winum, 2018).

Synthetic and Pharmacological Potential

Further research has highlighted benzofuran derivatives, such as 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide, for their synthetic and pharmacological potential. These derivatives have been synthesized primarily through cyclization of salicylic acid derivatives and are known for undergoing various chemical transformations. Despite the structural similarity to the coumarin core and subsequent studies into their anticoagulant, antimicrobial, and antitumor properties, the pharmacological properties of these derivatives remain underexplored, indicating a rich area for future research and application development (Hryhoriv, Lega, & Shemchuk, 2021).

Safety And Hazards

The compound has been classified with the signal word “Warning”. Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P33812.


Future Directions

The future directions for Benzo[d][1,3]dioxol-4-ylboronic acid are not specified in the available data. However, given its potential in the synthesis of cross-coupled reactions with palladium complexes and azides, it may have applications in the development of new chemical reactions or compounds3.


Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

1,3-benzodioxol-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO4/c9-8(10)5-2-1-3-6-7(5)12-4-11-6/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIKNVAUEWMMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)OCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400617
Record name 2,3-METHYLENEDIOXYPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,3]dioxol-4-ylboronic acid

CAS RN

361456-68-0
Record name 2,3-METHYLENEDIOXYPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Methylenedioxyphenyl boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

nBuLi (2.5M in hexanes, 2.38 mL, 5.97 mmol) was dropwise added to a solution of 4-bromo-1,3-benzodioxole (1 g, 4.97 mmol) and triisopropyl borate (1.49 mL, 6.47 mmol) in 50 mL of dry tetrahydrofuran at −78° C. under argon. The reaction was maintained at that temperature for 3 hours, then warmed up to room temperature and cooled back to 0° C. immediately. The solution was acidified to pH=2 with HCl 2N and neutralized to pH=7 with NaOH 2N, it was then extracted with ethyl acetate (3×25 ml), the organic solution was washed with brine, dried over sodium sulphate and the solvent removed under reduced pressure to yield the title compound (570 mg, 69%) as a white solid.
Name
Quantity
2.38 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.49 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Arora, P Oswal, D Sharma, A Tyagi, S Purohit… - …, 2022 - Wiley Online Library
During last two decades, researchers have employed organochalcogen compounds as ligands for the development of pre‐formed chalcogen ligated molecular complexes. During 2013…
G Giorgioni, S Ruggieri, F Claudi… - Medicinal …, 2008 - ingentaconnect.com
The novel 4-phenoxy-1,2,3,4-tetrahydroisoquinolines 6a-c and their rigid congeners 4,5,6,6a- ydrochromeno[ 2,3,4-de]isoquinolines 7a,b were synthesized in order to obtain dopamine …
Number of citations: 5 www.ingentaconnect.com

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